Product packaging for 3-(Bromomethyl)-6-fluoro-1,2-benzoxazole(Cat. No.:)

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole

Cat. No.: B8471066
M. Wt: 230.03 g/mol
InChI Key: RWCMEVMNJHUXAI-UHFFFAOYSA-N
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Description

Contextualization within Benzoxazole (B165842) Chemistry and Fluorinated Heterocyclic Systems

The benzoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. Benzoxazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a benzene (B151609) ring with an oxazole (B20620) ring creates a stable aromatic system that can be readily functionalized.

The incorporation of fluorine into heterocyclic systems is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The fluorine atom at the 6-position of the benzoxazole ring is expected to influence the electronic properties of the molecule, potentially enhancing its biological activity.

Significance as a Preeminent Synthetic Intermediate and Chemical Scaffold in Contemporary Organic Chemistry

The key to the synthetic utility of 3-(Bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388) lies in its bromomethyl group. This functional group is a versatile handle for introducing the fluorinated benzoxazole moiety into larger, more complex molecules through nucleophilic substitution reactions. The high reactivity of the benzylic bromide allows for the facile formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

For instance, the related compound, 3-(bromomethyl)-1,2-benzisoxazole (B15218), has been utilized as a precursor in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown marked anticonvulsant activity in preclinical studies. nih.gov This highlights the potential of the bromomethyl group to serve as a key linkage point for building pharmacologically active molecules.

Overview of Key Academic Research Trajectories Pertaining to this compound

Given the absence of direct research, the academic trajectory for this compound can be projected based on trends in the study of analogous compounds. Research would likely focus on:

Development of Novel Bioactive Agents: Utilizing the compound as a building block to synthesize new classes of compounds for screening against various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Medicinal Chemistry Optimization: Systematically modifying the structure by reacting the bromomethyl group with a diverse range of nucleophiles to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Materials Science Applications: Exploring the incorporation of the rigid, fluorinated benzoxazole core into polymers or organic electronic materials to modulate their optical and electronic properties.

While specific data for this compound is not available, the chemical properties of a closely related compound, 3-Bromo-6-fluoro-1,2-benzoxazole, are cataloged.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoro-1,2-benzoxazole

PropertyValue
Molecular Formula C₇H₃BrFNO
Molecular Weight 216.01 g/mol
CAS Number 1379329-15-3

This data is for a related compound and is provided for contextual purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO B8471066 3-(Bromomethyl)-6-fluoro-1,2-benzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

3-(bromomethyl)-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2

InChI Key

RWCMEVMNJHUXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CBr

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole

Retrosynthetic Disconnections and Identification of Strategic Precursors

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors. For 3-(bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388), two primary disconnections are strategically advantageous: the carbon-bromine bond of the bromomethyl moiety and the N-O bond within the isoxazole (B147169) ring.

This approach logically identifies 3-methyl-6-fluoro-1,2-benzoxazole as the immediate precursor. The synthesis of this intermediate is, therefore, a critical step. A further disconnection of the benzoxazole (B165842) core itself points towards a suitably substituted aromatic precursor, typically an o-hydroxyaryl ketoxime, which can be cyclized to form the heterocyclic ring system. clockss.orgchim.it

The formation of the 1,2-benzoxazole ring is a pivotal stage in the synthesis. A robust and widely employed method involves the cyclization of o-hydroxyaryl ketoximes. clockss.org This strategy offers a high degree of control over the substitution pattern of the resulting bicyclic system.

For the synthesis of the 6-fluoro variant, the typical starting material is a 4-fluoro-substituted phenol. The synthetic sequence generally proceeds as follows:

Acylation: A 4-fluorophenol undergoes a Friedel-Crafts acylation or a similar reaction to introduce an acetyl group at the ortho position to the hydroxyl group, yielding 2'-hydroxy-5'-fluoroacetophenone. The regioselectivity of this step is governed by the directing effects of the hydroxyl and fluoro substituents.

Oximation: The resulting ketone is then reacted with hydroxylamine (NH₂OH) to convert the carbonyl group into an oxime. This creates the 2'-hydroxy-5'-fluoroacetophenone oxime, the direct precursor for the cyclization step.

Cyclization: The key N–O bond formation is achieved through intramolecular cyclization of the ketoxime. chim.it This step can be promoted by various reagents and conditions, often involving a dehydration or an oxidative process to yield the stable aromatic 3-methyl-6-fluoro-1,2-benzoxazole core.

Table 1: Key Reactions for 6-Fluoro-1,2-benzoxazole Core Synthesis
StepReaction TypeKey ReagentsIntermediate/Product
1Fries Rearrangement or Friedel-Crafts AcylationAcetyl chloride, AlCl₃ (for Friedel-Crafts)2'-Hydroxy-5'-fluoroacetophenone
2OximationHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOAc)2'-Hydroxy-5'-fluoroacetophenone oxime
3Intramolecular CyclizationDehydrating agent or catalyst3-Methyl-6-fluoro-1,2-benzoxazole

Once the 3-methyl-6-fluoro-1,2-benzoxazole core is assembled, the final strategic step is the introduction of the bromine atom onto the methyl group at the C3 position. This transformation is typically achieved through a free radical bromination reaction. The benzylic protons of the methyl group are particularly susceptible to radical abstraction, allowing for selective halogenation at this position.

The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). nih.gov The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions. This method ensures that bromination occurs specifically at the methyl group, leaving the aromatic ring untouched. nih.govresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of the 6-fluoro-1,2-benzoxazole core and the subsequent bromination of the 3-methyl group is critical for maximizing yield and minimizing impurities. This involves a systematic investigation of catalysts, reagents, solvents, temperature, and pressure.

Catalytic Systems and Novel Reagents (e.g., Nanocatalysts, Ionic Liquids)

The choice of catalyst is pivotal in the cyclization step to form the benzoxazole ring. Modern approaches have moved beyond traditional acid catalysts to more efficient and recyclable systems.

Nanocatalysts: These materials offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. For benzoxazole synthesis, magnetic nanoparticles (MNPs) functionalized with acidic groups, such as Fe3O4@SiO2-SO3H, have proven effective. ajchem-a.comajchem-a.com These catalysts facilitate the condensation reaction, for instance, between a 2-aminophenol (B121084) precursor and an aldehyde, under milder conditions and often in shorter reaction times. ajchem-a.com A key advantage is their magnetic nature, which allows for easy separation from the reaction mixture using an external magnet and enables their reuse for multiple cycles without significant loss of activity. ajchem-a.comajchem-a.com Other nanocatalysts, such as those based on TiO2–ZrO2, have also been shown to be highly efficient, promoting reactions in short timeframes (15–25 minutes) under mild conditions. nih.gov

Ionic Liquids (ILs): Ionic liquids are considered green catalysts due to their low vapor pressure, high thermal stability, and recyclability. nih.gov Both Brønsted acidic and Lewis acidic ILs have been successfully employed in benzoxazole synthesis. rsc.org For example, a Brønsted acidic ionic liquid gel has been used as a heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions, achieving yields of 85–98%. rsc.org Similarly, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been utilized under solvent-free ultrasound irradiation, demonstrating the synergy of novel catalysts with energy-efficient techniques. rsc.orgresearchgate.net The tunability of the IL's cation and anion allows for the fine-tuning of its properties to optimize reaction outcomes. researchgate.net

A comparative look at various catalytic systems for benzoxazole synthesis is presented below.

Catalyst SystemPrecursorsConditionsYieldReusability
Fe3O4@SiO2-SO3H (Nanocatalyst) 2-Aminophenol, Aromatic AldehydesSolvent-free, 50 °CHighYes (multiple cycles)
Brønsted Acidic IL Gel 2-Aminophenol, AldehydesSolvent-free, 130 °C, 5 h85–98%Yes (up to 5 runs) rsc.org
LAIL@MNP (Ionic Liquid) 2-Aminophenols, AldehydesSolvent-free, sonication, 70 °C, 30 minModerate to goodYes rsc.org
TiO2–ZrO2 (Nanocatalyst) 2-Aminophenol, Aromatic AldehydeAcetonitrile, 60 °C, 15-25 min83–93%Not specified
Zinc Dust 2-Chlorobenzoxazole, Cyclic AminesSolvent-free, microwaveExcellentYes (after reactivation) tandfonline.com

For the specific synthesis of the target molecule, a subsequent step involving the bromination of a 3-methyl-6-fluoro-1,2-benzoxazole intermediate would be necessary. Novel reagents for this transformation could include N-Bromosuccinimide (NBS) in the presence of a radical initiator like Azobisisobutyronitrile (AIBN), a standard method for benzylic bromination. The synthesis of a similar compound, 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole, was successfully achieved using this reagent combination.

Solvent Effects, Temperature Control, and Pressure Optimization

The reaction environment profoundly influences the rate, yield, and selectivity of the synthesis.

Solvent Effects: A range of solvents has been investigated for benzoxazole synthesis, with the optimal choice depending on the specific catalytic system and reactants. Solvents such as ethanol, acetonitrile, and dichloromethane have been commonly used. beilstein-journals.orgmdpi.com However, a significant trend in modern synthesis is the move towards solvent-free conditions. tandfonline.comacs.orgnih.gov These reactions, often aided by microwave or ultrasound irradiation, reduce environmental impact and can simplify product purification. tandfonline.com When a solvent is necessary, green solvents like water or recyclable ionic liquids are preferred. organic-chemistry.org

Temperature Control: Temperature is a critical parameter that must be precisely controlled. While some modern catalytic systems allow for reactions at room temperature or slightly elevated temperatures (e.g., 50-80 °C), others require more significant heating (e.g., 130 °C). ajchem-a.comrsc.org The optimal temperature balances reaction rate with the stability of reactants and products, minimizing the formation of thermal degradation byproducts. For the bromination step, careful temperature control is essential to prevent multiple brominations or other side reactions.

Pressure Optimization: Most reported syntheses of benzoxazoles are conducted at atmospheric pressure. The use of high pressure is not a common strategy for optimizing these reactions. However, in a sealed reaction vessel, autogenous pressure may build up upon heating, which can sometimes be beneficial. Pressure optimization becomes more relevant in continuous flow systems or when dealing with volatile reactants or gaseous byproducts, though this is not a primary focus in the cited literature for this class of heterocycles.

The table below summarizes the impact of different reaction parameters on benzoxazole synthesis.

ParameterConditions ExploredGeneral Outcome
Solvent Ethanol, Acetonitrile, Dichloromethane, Solvent-freeSolvent-free conditions often provide excellent yields and environmental benefits, especially with microwave or sonication. rsc.orgtandfonline.com
Temperature Room Temperature to 130 °CHighly dependent on the catalyst; optimized to maximize rate while minimizing degradation. ajchem-a.comrsc.org
Energy Source Conventional heating, Microwave, UltrasoundMicrowave and ultrasound can significantly reduce reaction times from hours to minutes. tandfonline.commdpi.com

Innovative Synthetic Techniques

To address challenges of sustainability, safety, and scalability, chemists are increasingly adopting innovative manufacturing techniques.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoxazoles

The synthesis of fluorinated benzoxazoles can be made more sustainable by adhering to the principles of green chemistry. rasayanjournal.co.in This involves designing processes that reduce waste, use less hazardous chemicals, and are energy efficient. frontiersin.orgfrontiersin.org

Key green approaches applicable to this synthesis include:

Use of Recyclable Catalysts: As discussed, magnetic nanocatalysts and ionic liquids can be recovered and reused, minimizing waste and catalyst cost. rsc.orgtandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by ball milling, microwave, or ultrasound energy, eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. tandfonline.comtandfonline.com

Alternative Energy Sources: Microwave irradiation and sonication are more energy-efficient than conventional heating and can dramatically shorten reaction times, leading to higher throughput and lower energy consumption. tandfonline.commdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The condensation reaction to form the benzoxazole ring, which typically produces only water as a byproduct, is an example of a high atom economy process. researchgate.net

Flow Chemistry and Continuous Manufacturing Approaches for Scalable Production

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for scalable production. cell.com This technology is highly suitable for the synthesis of pharmaceutical intermediates like this compound.

The benefits of flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous reagents or highly exothermic reactions. cell.com The synthesis of fluorinated compounds can be managed more safely in flow devices. beilstein-journals.org

Precise Process Control: The small dimensions of flow reactors allow for superior heat and mass transfer, enabling precise control over temperature, pressure, and residence time. figshare.com This leads to higher reproducibility and can minimize the formation of impurities.

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. cam.ac.uk

Handling Unstable Intermediates: Unstable intermediates can be generated and immediately consumed in a subsequent step in a telescoped multi-step flow process, avoiding their isolation and potential decomposition. figshare.com

An efficient, multi-step flow process for producing highly functionalized benzoxazoles has been reported, demonstrating the technology's capability to handle sensitive lithiated intermediates and achieve high throughput. figshare.comcam.ac.uk Such a system could be adapted for the synthesis and subsequent functionalization of the 6-fluoro-1,2-benzoxazole core, providing a robust pathway for large-scale manufacturing.

Chemical Reactivity and Derivatization Strategies of 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole

Transformations Involving the Bromomethyl Group

The bromomethyl group is analogous to a benzylic bromide, exhibiting high reactivity towards a variety of chemical transformations. This reactivity is primarily due to the ability of the adjacent benzoxazole (B165842) ring system to stabilize intermediates, such as carbocations or radicals, formed during reactions.

Nucleophilic Substitution Reactions and Their Mechanistic Insights

The carbon-bromine bond in the bromomethyl group is highly polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions are fundamental for introducing diverse functional groups at the 3-position of the benzoxazole scaffold.

The substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com

SN2 Mechanism: A bimolecular, single-step process favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. youtube.com

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate. youtube.com This pathway is facilitated by the resonance stabilization of the resulting cation by the adjacent 1,2-benzoxazole ring. Weak nucleophiles and polar protic solvents favor this mechanism. The anchimeric assistance from the heteroatoms in the oxazole (B20620) ring can also influence the stability of intermediates and the reaction pathway. mdpi.com

A wide array of derivatives can be synthesized via nucleophilic substitution, as illustrated in the table below.

NucleophileReagent ExampleProduct StructureProduct Name
Azide (N₃⁻)Sodium Azide (NaN₃)Azidomethyl product3-(Azidomethyl)-6-fluoro-1,2-benzoxazole
Cyanide (CN⁻)Potassium Cyanide (KCN)Cyanomethyl product2-(6-Fluoro-1,2-benzoxazol-3-yl)acetonitrile
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Hydroxymethyl product(6-Fluoro-1,2-benzoxazol-3-yl)methanol
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)Methoxymethyl product6-Fluoro-3-(methoxymethyl)-1,2-benzoxazole
Thiolate (RS⁻)Sodium Thiomethoxide (NaSCH₃)Thiomethyl product6-Fluoro-3-((methylthio)methyl)-1,2-benzoxazole
Amine (RNH₂)Ammonia (NH₃)Aminomethyl product(6-Fluoro-1,2-benzoxazol-3-yl)methanamine

Elimination Reactions Leading to Olefinic Species

When 3-(bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388) is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an olefinic product, 3-methylene-6-fluoro-3H-1,2-benzoxazole. The use of a non-nucleophilic base, such as potassium tert-butoxide or 1,8-diazabicycloundec-7-ene (DBU), favors the E2 elimination pathway over the competing SN2 substitution. This transformation provides a route to vinyl-substituted heterocycles, which are valuable precursors in polymerization and addition reactions. nih.govacademie-sciences.fr

Radical Reactions and Selective Reductions

The C-Br bond of the bromomethyl group can undergo homolytic cleavage to generate a radical intermediate. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. The resulting 6-fluoro-1,2-benzoxazol-3-ylmethyl radical is stabilized by resonance with the aromatic ring system. This radical can participate in various reactions, including atom transfer radical polymerization (ATRP) or coupling reactions.

Selective reduction of the bromomethyl group to a methyl group can be achieved using radical-based reducing agents. A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom, and the resulting benzoxazole radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 3-methyl-6-fluoro-1,2-benzoxazole.

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at the Bromomethyl Position

The bromomethyl group can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromomethyl group with organoboron compounds, such as boronic acids or esters, to form an extended alkyl-aryl structure. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. nih.govresearchgate.netnih.gov The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. tcichemicals.com This method is highly versatile and tolerant of many functional groups. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromomethyl group and a terminal alkyne. beilstein-journals.org The process is typically co-catalyzed by palladium and copper salts (e.g., Pd(PPh₃)₂Cl₂ and CuI) in the presence of a base like triethylamine. researchgate.net This reaction provides a direct route to propargyl-substituted benzoxazoles, which are useful intermediates for further chemical modifications.

Table 2: Representative Organometallic Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Name
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃3-Benzyl-6-fluoro-1,2-benzoxazole
Suzuki-Miyaura4-Methoxyphenylboronic AcidPdCl₂(dppf), K₃PO₄6-Fluoro-3-(4-methoxybenzyl)-1,2-benzoxazole
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N6-Fluoro-3-(3-phenylprop-2-yn-1-yl)-1,2-benzoxazole
SonogashiraTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N6-Fluoro-3-(3-(trimethylsilyl)prop-2-yn-1-yl)-1,2-benzoxazole

Reactivity of the 1,2-Benzoxazole Core

The benzene (B151609) ring of the 6-fluoro-1,2-benzoxazole core is subject to substitution reactions, with its reactivity and regioselectivity governed by the electronic properties of the fused oxazole ring and the fluorine substituent.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The benzoxazole ring system is generally considered electron-withdrawing, which deactivates the benzene ring towards attack by electrophiles compared to benzene itself. nih.gov Additionally, the fluorine atom at the 6-position is also deactivating due to its strong inductive effect. total-synthesis.com However, fluorine is an ortho-, para- director due to resonance effects. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be sluggish and require harsh conditions. masterorganicchemistry.comuomustansiriyah.edu.iqyoutube.com When a reaction does occur, the electrophile is predicted to substitute at the C4 or C7 positions, which are ortho and meta to the ring nitrogen, respectively, and ortho and para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 6-position is activated towards nucleophilic aromatic substitution. This activation is due to the presence of the electron-withdrawing 1,2-benzoxazole moiety, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion. libretexts.org In the second, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. youtube.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.com This allows for the displacement of the fluoride by various nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful method for functionalizing the C6 position. nih.govresearchgate.net Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govrsc.org

Functional Group Interconversions on the Heterocyclic Moiety

The 1,2-benzoxazole (also known as benzisoxazole) ring system is a stable aromatic heterocycle. researchgate.net Functional group interconversions primarily target the benzene portion of the scaffold rather than the isoxazole (B147169) ring, which typically requires more forceful conditions for cleavage. Electrophilic aromatic substitution on the 6-fluoro-1,2-benzoxazole core is feasible, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The fluorine atom at the C-6 position is an ortho-, para-director, while the fused isoxazole ring generally acts as a deactivating group. Therefore, electrophilic attack would be directed to the C-5 and C-7 positions. For instance, halogenation or nitration of the benzene ring could potentially be achieved, leading to the introduction of new functional groups that can be further modified. One study noted that the introduction of a halogen atom at the 5-position of the 1,2-benzisoxazole (B1199462) ring in related compounds led to increased biological activity. nih.gov While the bromomethyl group is highly reactive towards nucleophiles, carefully chosen electrophilic conditions could favor substitution on the aromatic ring.

Influence and Reactivity of the Fluorine Substituent

Electronic Effects of Fluorine on Molecular Reactivity and Site Selectivity

Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density across the entire aromatic ring, rendering it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), although such reactions typically require harsh conditions or additional activating groups.

Simultaneously, fluorine possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic π-system. nih.gov This effect primarily directs incoming electrophiles to the ortho (C-5) and para (C-7) positions. The interplay between the strong -I effect and the weaker +M effect dictates the site selectivity of reactions. For example, in the case of metallation, the inductive effect enhances the acidity of adjacent protons, potentially directing ortho-lithiation to the C-5 or C-7 positions. Studies on related fluorinated benzazoles have shown that the presence of fluorine significantly modulates the electronic structure and can enhance the binding affinity of the molecule to biological targets. nih.gov

Fluorine-Mediated Chemical Transformations (e.g., Fluorine-Lithium Exchange, SuFEx)

Direct chemical transformations involving the C-F bond are challenging due to its high bond dissociation energy.

Fluorine-Lithium Exchange: Halogen-metal exchange reactions are common for bromo and iodo arenes but are exceedingly rare for fluoroarenes. The strength of the C-F bond makes fluorine a very poor leaving group for this type of transformation. reddit.com The typical reactivity order for halogen-metal exchange is I > Br > Cl >> F. imperial.ac.uk Therefore, a fluorine-lithium exchange at the C-6 position of this compound is not considered a viable synthetic pathway, especially given the presence of the much more reactive C-Br bond in the bromomethyl group.

SuFEx Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. researchgate.netrsc.org Applying SuFEx chemistry to the 6-fluoro position of the title compound is not a direct process. It would first require the conversion of the C-F bond into a sulfonyl fluoride group. This multi-step process could hypothetically involve a nucleophilic aromatic substitution of the fluoride (a difficult step) to introduce a precursor group like an amine, which could then be converted to a sulfonyl fluoride via diazotization and reaction with SO₂/CuCl. Once installed, the sulfonyl fluoride handle could readily undergo SuFEx reactions with a wide array of nucleophiles, offering a potential, albeit indirect, pathway for derivatization at the C-6 position. acs.orgresearchgate.net

Complex Transformations and Selective Functionalization

The presence of multiple reactive sites in this compound allows for complex transformations, provided that high selectivity can be achieved.

Multi-functional Reactivity and Chemoselectivity

The molecule possesses three distinct regions of reactivity: the benzylic bromide, the fluorinated benzene ring, and the isoxazole moiety. The C-Br bond in the bromomethyl group is by far the most reactive site towards nucleophiles. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to SN2 reactions.

This high reactivity enables excellent chemoselectivity. A vast range of nucleophiles, including amines, thiols, and sources of sulfite, will react exclusively at the bromomethyl position under mild conditions, leaving the C-F bond and the aromatic ring untouched. This selective reactivity is the cornerstone of its use as a synthetic building block. A prominent example is the synthesis of Zonisamide and its derivatives, where the initial step involves the reaction of 3-(bromomethyl)-1,2-benzisoxazole (B15218) with sodium bisulfite, followed by chlorination and amination to form the final sulfamoylmethyl group. nih.govnih.gove-journals.in

Table 1: Examples of Chemoselective Nucleophilic Substitution at the Bromomethyl Group
NucleophileReagent ExampleProduct ClassReference
AminePrimary/Secondary Amines (R¹R²NH)3-((R¹,R²-amino)methyl)-1,2-benzoxazole
SulfiteSodium Bisulfite (NaHSO₃)Sodium 1,2-benzoxazole-3-methanesulfonate nih.gove-journals.in
AzideSodium Azide (NaN₃)3-(Azidomethyl)-1,2-benzoxazole nih.gov
Thiol1,3-Benzothiazole-2-thiol2-[(1,2-Benzoxazol-3-ylmethyl)sulfanyl]-1,3-benzothiazole mdpi.com

Regioselective and Stereoselective Reaction Pathways

Regioselectivity: Beyond the chemoselective reactions at the side chain, regioselectivity becomes crucial when considering reactions on the aromatic ring. As discussed (3.3.1), any potential electrophilic aromatic substitution would be regioselectively directed to the C-5 and C-7 positions due to the directing effects of the C-6 fluorine atom. Similarly, ortho-deprotonation/metallation reactions would also be expected to occur regioselectively at C-5 or C-7. The precise outcome would depend on the specific reagents and reaction conditions employed.

Stereoselectivity: The starting compound, this compound, is achiral and has no stereocenters. Therefore, stereoselectivity is not a consideration in its initial derivatization unless a chiral reagent or catalyst is used. If a nucleophile containing a stereocenter is reacted at the bromomethyl position, the product would be a mixture of diastereomers unless the reaction conditions induce selectivity. Stereoselectivity would become a key consideration in more advanced synthetic sequences where new chiral centers are created, for example, by asymmetric reduction or alkylation of a derivative.

Mechanistic Investigations of Reactions Catalyzed by or Involving this compound

Kinetic and Thermodynamic Studies

No published studies providing quantitative kinetic data, such as rate constants, activation energies, or Hammett plots, for reactions involving this compound were found. Similarly, thermodynamic data, including reaction enthalpies, entropies, and Gibbs free energies, are not available. The absence of this fundamental information makes it impossible to construct a detailed reaction profile or to make quantitative comparisons with related compounds.

Elucidation of Reaction Intermediates

There is no direct experimental evidence, such as spectroscopic identification or trapping of intermediates, for reactions involving this compound. While one could postulate the formation of a carbocation intermediate in a potential S(_N)1 reaction or a pentacoordinate transition state in an S(_N)2 reaction, these remain theoretical constructs without supporting data for this specific molecule.

Role As a Versatile Synthetic Building Block and Chemical Biology Tool

Utilization in the Synthesis of Complex Heterocyclic Architectures

The reactivity of the bromomethyl group at the 3-position of the benzoxazole (B165842) ring is central to its utility as a synthetic intermediate. The bromine atom serves as an excellent leaving group, rendering the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic substitution. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is the foundation for building more elaborate molecular structures.

Construction of Fused and Bridged Ring Systems

The synthesis of fused and bridged heterocyclic systems often requires bifunctional starting materials or multi-step reaction sequences. 3-(Bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388) can be envisioned as a key player in such syntheses. While direct, single-step constructions of fused rings from this specific molecule are not extensively documented, its inherent reactivity lends itself to logical synthetic pathways. For instance, reaction with a dinucleophile, such as an amino thiol or a diol, could initiate a sequence of substitution followed by intramolecular cyclization to form a new ring fused to the benzoxazole scaffold. Ruthenium-mediated isomerization followed by ring-closing metathesis represents another powerful strategy for creating benzo-fused heterocycles from appropriately substituted precursors. core.ac.uk The bromomethyl handle provides the perfect attachment point for assembling the necessary diene precursors required for such transformations.

Synthesis of Spiro Compounds and Macrocycles

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The synthesis of spirocycles often involves intramolecular cyclization reactions. researchgate.net The bromomethyl group of this compound can be used to introduce a side chain that, upon further modification, contains a nucleophilic group. This nucleophile can then attack a suitable electrophilic center on the benzoxazole ring or an appended group, leading to the formation of a spirocyclic system. For example, the initial substitution of the bromide with a malonate ester, followed by functionalization and cyclization, is a plausible route to spiro-heterocycles.

Similarly, in the synthesis of macrocycles, the bromomethyl group can serve as a reactive site for tethering the benzoxazole moiety to a long-chain molecule. Subsequent ring-closing reactions, such as ring-closing metathesis or macrolactamization, could then form the large ring structure. The use of bromomethyl-functionalized aromatic compounds as capping groups in the solid-phase synthesis of macrocyclic libraries has been demonstrated, highlighting the potential of this functional group in constructing large, complex cyclic molecules. nih.gov

Application in the Fabrication of Functional Organic Molecules

Beyond complex heterocyclic scaffolds, this compound is a valuable precursor for creating molecules with specific functions, ranging from biological probes to advanced materials.

Design and Synthesis of Chemically Labeled Probes for Biological Systems

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and tracking biological processes. The benzoxazole core is a known fluorophore, and its derivatives are used in the design of probes for sensing pH and metal cations. nih.govrsc.org The design of such probes typically involves three components: a fluorophore (the signaling unit), a linker, and a recognition element (which binds to the target).

This compound is ideally suited for this application.

Fluorophore: The 6-fluoro-1,2-benzoxazole core serves as the fluorescent reporter group.

Reactive Handle: The bromomethyl group acts as a highly efficient reactive handle for covalently attaching the fluorophore to a recognition element (e.g., a ligand for a specific protein, a DNA-binding molecule, or a metal chelator) via nucleophilic substitution.

This modular approach allows for the straightforward synthesis of a variety of targeted fluorescent probes. For example, reacting the compound with a thiol- or amine-containing biomolecule or ligand would result in a stable thioether or amine linkage, respectively, creating a bespoke probe for biological imaging or sensing applications.

Incorporation into Advanced Organic Materials (e.g., Polymers, Optoelectronic Systems)

The benzoxazole nucleus is a rigid, aromatic structure that can impart desirable thermal, mechanical, and photophysical properties to organic materials. Polybenzoxazoles are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. rsc.org

This compound can be incorporated into polymers through several strategies:

Polymer Functionalization: The bromomethyl group can react with nucleophilic sites on an existing polymer backbone, allowing for the grafting of benzoxazole moieties as side chains. This can be used to modify the properties of commodity polymers, introducing fluorescence or altering thermal characteristics.

Monomer Synthesis: The compound can be chemically modified to create a polymerizable monomer. For instance, the bromomethyl group could be converted to a vinyl, acrylate, or styrenic group, which could then be used in addition polymerization. Alternatively, it could be converted to other functional groups suitable for condensation polymerization.

The incorporation of the fluorinated benzoxazole unit into polymers is of interest for creating materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent sensors embedded in a polymer matrix. google.com

Precursor in Academic Drug Discovery Programs and Ligand Design (Focus on Chemical Synthesis and in vitro Interaction Studies)

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govjocpr.com Benzoxazole derivatives have been investigated for a wide range of therapeutic activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netscilit.comjocpr.com

This compound is an exemplary starting material in this context. The reactive bromomethyl group allows for the systematic synthesis of libraries of derivatives through its reaction with various nucleophiles (e.g., amines, thiols, phenols). This enables the exploration of the structure-activity relationship (SAR) by modifying the substituent at the 3-position. The fluorine atom at the 6-position is also a significant feature, as fluorination is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. tandfonline.com

Key Therapeutic Areas and in vitro Studies:

Anticonvulsant Activity: Research has shown that 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from the parent 3-(bromomethyl)-1,2-benzisoxazole (B15218), exhibit marked anticonvulsant activity in animal models. nih.govnih.gov Further studies on related benzoxazole-triazolone derivatives have identified compounds with potent anti-seizure activity in the maximal electroshock seizure (MES) model, with mechanistic studies suggesting modulation of GABA levels in the brain. researchgate.netnih.gov

Anticancer Activity (VEGFR-2 Inhibition): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process. Numerous studies have focused on designing benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govnih.govsemanticscholar.org In vitro kinase assays have demonstrated that specific substitution patterns on the benzoxazole ring lead to compounds with nanomolar inhibitory concentrations (IC₅₀) against VEGFR-2. nih.govresearchgate.net Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase, interacting with key amino acid residues like Cys919. nih.govsemanticscholar.org

Antimicrobial and Other Activities: The benzoxazole core has been incorporated into molecules with significant antibacterial and antifungal properties. scilit.comnih.gov In vitro screening against various bacterial and fungal strains helps to identify lead compounds. nih.gov Additionally, derivatives have been synthesized and tested in vitro as inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory drug design. jocpr.com

The table below summarizes the in vitro biological activities of various benzoxazole derivatives, illustrating the therapeutic potential that can be explored starting from precursors like this compound.

Derivative ClassBiological Target / AssayReported ActivityReference
Benzoxazole-Urea ConjugatesVEGFR-2 KinasePotent inhibition with IC₅₀ values in the nanomolar range. nih.govnih.govresearchgate.net
3-(Sulfamoylmethyl)-1,2-benzisoxazolesMaximal Electroshock Seizure (MES) ModelSignificant anticonvulsant effects observed. nih.govnih.gov
Benzoxazole-Triazolone HybridsMES & sc-PTZ Seizure ModelsPromising anticonvulsant activity with ED₅₀ as low as 22.0 mg/kg. researchgate.netnih.gov
2-Substituted BenzoxazolesCOX-2 EnzymePotent and selective inhibition with low micromolar IC₅₀ values. jocpr.com
Various Benzoxazole DerivativesAntibacterial (e.g., E. coli, S. aureus)Moderate to potent activity against Gram-positive and Gram-negative bacteria. nih.gov
Benzoxazole DerivativesAntifungal (e.g., Candida spp.)Activity against pathogenic fungi with MIC values as low as 15.6 µg/mL. scilit.com

Scaffold for the Generation of Novel Chemical Entity Libraries

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a foundational strategy for identifying new lead molecules. This compound is an ideal scaffold for this purpose. The key to its versatility is the bromomethyl group (-CH₂Br) at the 3-position of the benzoxazole ring system.

The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups and molecular fragments. By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols, carboxylates), chemists can rapidly generate a diverse library of derivatives. Each derivative retains the core 6-fluoro-1,2-benzoxazole structure but differs in the substituent attached via the methylene bridge.

A practical example of this approach can be seen with a closely related, non-fluorinated analog, 3-(bromomethyl)-1,2-benzisoxazole. Researchers have successfully used this compound as a starting material to synthesize a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives by reacting it with sodium bisulfite, followed by chlorination and amination with various amines. nih.gov This demonstrates how the bromomethyl "handle" can be effectively used to build a library of new chemical entities for biological screening. nih.gov

Development of Ligands for Specific Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The libraries generated from the this compound scaffold can be screened against various biological targets to identify active "hits." The benzoxazole core itself is present in molecules known to interact with a wide range of biological targets, including enzymes and receptors, making it a promising foundation for developing specific ligands. nih.govesisresearch.org

Enzyme Inhibitors: Benzoxazole derivatives have shown significant potential as enzyme inhibitors. For instance, novel benzoxazole-benzamide conjugates have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth. nih.gov Other studies have focused on developing benzoxazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the treatment of Alzheimer's disease. nih.gov The functionalization of the 3-(bromomethyl) position of the scaffold allows for the precise placement of chemical groups that can interact with the active sites of such enzymes.

Receptor Modulators and Other CNS-Active Agents: The derivatization of the related 3-(bromomethyl)-1,2-benzisoxazole scaffold has yielded compounds with significant anticonvulsant activity in animal models. nih.gov This activity suggests that these molecules act as modulators of targets within the central nervous system, such as ion channels or neurotransmitter receptors. The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity, potentially improving the profile of such central nervous system agents.

Structure-Activity Relationship (SAR) Studies Based on Chemical Modification

Once an initial "hit" is identified from a chemical library, the next step is often to optimize its properties through Structure-Activity Relationship (SAR) studies. SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. The this compound scaffold is well-suited for systematic SAR exploration.

Researchers can synthesize a focused series of analogs where the modifications are made deliberately to probe the interaction between the ligand and its biological target. For example, by varying the nucleophile that displaces the bromide, one can explore the effects of size, electronics, and hydrogen-bonding potential of the substituent at the 3-methyl position.

A clear SAR study was conducted on derivatives of the non-fluorinated analog, 3-(bromomethyl)-1,2-benzisoxazole. nih.gov Key findings from this study include:

Effect of Halogenation: The introduction of a halogen atom onto the benzisoxazole ring was found to increase anticonvulsant activity. nih.gov This finding highlights the potential advantage of using the 6-fluoro scaffold from the outset.

Effect of Side-Chain Modification: Altering the substituents on the sulfamoyl group (e.g., through monoalkylation) led to a decrease in activity, indicating that specific interactions are required at this position for optimal biological effect. nih.gov

General SAR studies on various benzoxazole series have also shown that the presence and position of electron-withdrawing groups, such as the fluorine atom in this compound, can significantly enhance antimicrobial or antiproliferative effects. researchgate.netesisresearch.org

In vitro Biochemical and Cellular Assays for Ligand-Target Interactions (e.g., binding, enzyme inhibition, cellular uptake)

After synthesis, the novel derivatives are evaluated in a variety of laboratory assays to quantify their biological activity and elucidate their mechanism of action. These assays can be broadly categorized as biochemical or cellular.

Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme. For benzoxazole derivatives developed as enzyme inhibitors, this would involve measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (the IC₅₀ value). For example, the Ellman test is a common colorimetric assay used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, specific kinase assays are used to determine the inhibitory potency against targets like VEGFR-2. nih.gov

Cellular Assays: These assays use whole cells to assess the effect of a compound in a more complex biological environment. They can measure a compound's ability to enter cells and exert a biological effect, such as inhibiting cell growth or killing microbes.

Antiproliferative Assays: The anticancer activity of benzoxazole derivatives is frequently evaluated against human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) using methods like the Sulforhodamine B (SRB) assay to determine IC₅₀ values. nih.gov

Antimicrobial Assays: The antibacterial and antifungal potential is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govesisresearch.org

Mechanism of Action Assays: Further cellular assays, such as flow cytometry for cell cycle analysis or Western blotting to measure protein expression, can be used to understand how a compound achieves its effect, for instance, by inducing programmed cell death (apoptosis). nih.gov

The data below, from a study on anticonvulsant derivatives of the closely related 3-(bromomethyl)-1,2-benzisoxazole, illustrates the type of data generated from such in vivo screening, which is guided by initial in vitro findings.

CompoundSubstituent (R) on Sulfamoyl Group (-SO₂NHR)Anticonvulsant Activity (ED₅₀, mg/kg)Neurotoxicity (NTD₅₀, mg/kg)
1aH31>1000
1bCH₃29400
1cC₂H₅32370
1dn-C₃H₇62320

Data adapted from a study on derivatives of 3-(bromomethyl)-1,2-benzisoxazole, illustrating the evaluation of synthesized compounds. nih.gov

Theoretical and Computational Chemistry of 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388). These methods provide a detailed description of the electron distribution and the three-dimensional arrangement of atoms, which are the primary determinants of the molecule's physical and chemical behavior.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the electronic structure and optimized geometry of molecules. nih.govmdpi.com For this compound, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to perform geometry optimization. nih.govresearchgate.netdntb.gov.ua These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the molecule's equilibrium geometry.

The calculations would yield key structural parameters. For instance, the benzoxazole (B165842) ring, being an aromatic system, is expected to be largely planar. nih.gov The fluorine atom at the 6-position and the bromomethyl group at the 3-position will influence the electronic distribution and geometry of this core structure. DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data based on typical values for similar structures calculated using DFT methods, as specific experimental or calculated data for this molecule are not available in the cited literature.

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.95
C-F1.36
N-O (in ring)1.42
C=N (in ring)1.31
**Bond Angles (°) **
O-N-C (in ring)105.0
C-C-Br110.5
C-C-F118.0
Dihedral Angles (°)
C(ring)-C(ring)-C-BrVariable (see Conformational Analysis)

These computational methods are also used to calculate various electronic properties, such as the molecular orbital energies and the distribution of electron density, which are crucial for predicting reactivity. researchgate.net

The presence of the bromomethyl group introduces conformational flexibility to the this compound molecule. The key flexible parameter is the dihedral angle defined by the rotation around the single bond connecting the bromomethyl carbon to the C3 atom of the benzoxazole ring.

A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each rotational angle. nih.govsemanticscholar.org This process generates a potential energy surface, or energy landscape, which reveals the energies of different conformers. The minima on this landscape correspond to stable, low-energy conformations, while the maxima represent the energy barriers to rotation between these conformers. It is expected that conformers that minimize steric hindrance between the bromine atom and the rest of the molecule will be the most stable. The relative energies of these conformers can be used to determine their population distribution at a given temperature.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting how this compound will behave in chemical reactions. By modeling reaction pathways and analyzing molecular orbitals, insights into the molecule's reactivity can be gained.

To understand the mechanism of a chemical reaction involving this compound, such as a nucleophilic substitution at the bromomethyl carbon, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. chemintech.ru By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. A reaction coordinate analysis maps the energy changes as the reactants are converted into products, providing a detailed picture of the reaction mechanism.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com

Other reactivity descriptors, such as Fukui functions, can also be calculated to provide a more detailed, atom-specific picture of reactivity, highlighting the most electrophilic and nucleophilic sites within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar structures calculated using DFT methods, as specific calculated data for this molecule are not available in the cited literature.

OrbitalPredicted Energy (eV)Implication for Reactivity
HOMO-7.5Indicates electron-donating ability
LUMO-1.2Indicates electron-accepting ability; low value suggests susceptibility to nucleophilic attack
HOMO-LUMO Gap6.3Relates to chemical stability and reactivity

Theoretical Spectroscopic Studies (Focus on Methodologies and Interpretations)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum. A frequency calculation performed on the optimized geometry yields a set of vibrational modes and their corresponding frequencies and intensities. nih.gov These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of spectral peaks to specific molecular motions, such as C-H stretching, C=N stretching, or C-F and C-Br vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be used to predict the NMR spectrum of the molecule, helping to assign peaks to specific atoms in the structure. mdpi.com

Theoretical calculations can also predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. cdnsciencepub.com Time-Dependent DFT (TD-DFT) is the most common method for this purpose. nih.gov The results provide information on the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, offering insight into the molecule's electronic structure and chromophores.

Vibrational Frequency Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules with a high degree of accuracy. For this compound, a theoretical vibrational analysis can be performed to assign the characteristic vibrational modes.

A typical computational approach involves geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, followed by a frequency calculation. The computed vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

The predicted IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzoxazole ring, the bromomethyl group, and the C-F bond. For instance, the C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. mdpi.com The C=N stretching of the oxazole (B20620) ring would likely appear in the 1650-1550 cm⁻¹ range. The C-F stretching vibration is anticipated to produce a strong band in the 1250-1000 cm⁻¹ region. The bromomethyl group would introduce characteristic C-H stretching and bending modes, as well as a C-Br stretching vibration, typically found at lower frequencies (around 600-500 cm⁻¹).

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. mdpi.com Such an analysis for 5-methyl-2-(p-fluorophenyl)benzoxazole has been conducted using Hartree-Fock calculations, setting a precedent for similar analyses on related compounds. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityAssignment (PED)
ν(C-H) aromatic3080MediumStrongC-H stretch
ν(C=N)1620StrongMediumC=N stretch, ring deformation
ν(C-F)1230Very StrongWeakC-F stretch
δ(CH₂)1450MediumMediumCH₂ scissoring
ν(C-Br)580StrongStrongC-Br stretch

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

NMR spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the interpretation of experimental spectra. DFT calculations, employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, have proven effective in this regard.

For this compound, theoretical chemical shifts can be calculated relative to a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F. The accuracy of these predictions is highly dependent on the choice of functional and basis set. nih.govmdpi.com Studies on fluorinated aromatic compounds have established reliable scaling factors to improve the correlation between computed and experimental ¹⁹F NMR chemical shifts. researchgate.netnih.gov

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, influenced by the electron-withdrawing effects of the fluorine and the benzoxazole ring system, and a characteristic signal for the bromomethyl protons. The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule, with the carbons attached to the electronegative fluorine and bromine atoms showing characteristic shifts. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe of molecular structure.

Table 2: Predicted NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁹F Shift (ppm)
CH₂Br4.530.0-
Ar-H7.2 - 7.8--
Ar-C-110.0 - 160.0-
Ar-CF-165.0 (d, ¹JCF)-115.0

Electronic Absorption and Emission Spectra Analysis (e.g., UV-Vis, Fluorescence)

The electronic properties of this compound, such as its UV-Vis absorption and potential fluorescence, can be investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). sharif.edu These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands.

The predicted UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic benzoxazole system. The positions of these absorptions are influenced by the substituents. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of these electronic transitions and the molecule's reactivity. scielo.org.za Machine learning models are also emerging as a tool for the prediction of UV-Vis spectra from molecular structures. nih.govuta.edu

While fluorescence is not guaranteed, computational methods can also predict emission wavelengths by optimizing the geometry of the first excited state. The difference between the absorption and emission energies is known as the Stokes shift.

Table 3: Predicted Electronic Transitions for this compound (Illustrative)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3200.15HOMO → LUMO (π→π)
S₀ → S₂2850.40HOMO-1 → LUMO (π→π)
S₀ → S₃2500.05n → π*

Analysis of Intermolecular Interactions and Molecular Recognition

The way this compound interacts with itself and with other molecules is crucial for understanding its physical properties and its potential biological activity. Computational methods can be used to analyze and quantify these non-covalent interactions.

Hydrogen Bonding and Halogen Bonding Interactions

The presence of nitrogen and oxygen atoms in the benzoxazole ring, as well as the fluorine and bromine atoms, allows this compound to participate in various intermolecular interactions. While it lacks a classical hydrogen bond donor, the heteroatoms can act as hydrogen bond acceptors.

More significantly, the bromine and fluorine atoms can engage in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Computational studies on halogenated oxindoles have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analysis to characterize and quantify these interactions. dntb.gov.uamdpi.comnih.gov These analyses can reveal the strength and nature of C-Br···O, C-Br···N, and C-F···H interactions, which can influence the crystal packing and molecular recognition properties of the compound.

In Silico Approaches to Molecular Design and Virtual Screening

The scaffold of this compound can serve as a starting point for the design of new molecules with desired properties, particularly in the context of drug discovery. In silico techniques play a pivotal role in this process.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com For example, derivatives of this compound could be designed and then docked into the active site of a target protein to predict their binding affinity and mode of interaction. This approach has been successfully applied to design benzoxazole derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.govnih.gov

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. bohrium.com Libraries of virtual compounds based on the this compound core can be generated and screened in silico to prioritize candidates for synthesis and experimental testing. nih.govnih.govctu.edu.vn This approach accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested. rsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed to build predictive models that correlate the structural features of benzoxazole derivatives with their biological activity, further guiding the design of more potent compounds. rsc.org

Conclusion and Future Directions in 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole Research

Synopsis of Major Academic Contributions and Achievements

Research on 1,2-benzoxazole derivatives, including those with a bromomethyl group at the 3-position, has yielded significant contributions to the field of medicinal chemistry. A primary achievement has been the utilization of 3-(bromomethyl)-1,2-benzisoxazole (B15218) as a key intermediate in the synthesis of novel compounds with potential anticonvulsant activity. nih.gov For instance, it has been successfully converted into various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, some of which have demonstrated notable anticonvulsant effects in preclinical studies. nih.gov

The introduction of a fluorine atom at the 6-position of the benzoxazole (B165842) ring is a strategic modification aimed at enhancing the metabolic stability and pharmacokinetic properties of the resulting molecules. Fluorine-containing organic molecules often exhibit unique biological activities, and this principle has been applied to the development of novel benzoxazole-based therapeutic agents. researchgate.net The synthesis of multifunctional 6-fluoro-1,2-benzoxazole derivatives targeting neuropsychiatric disorders highlights the importance of this structural motif in modern drug discovery. nih.gov

Identification of Emerging Trends in Synthetic Methodologies and Chemical Reactivity

The synthesis of the 1,2-benzoxazole core has traditionally involved the condensation of a substituted 2-aminophenol (B121084) with a suitable carbonyl compound. nih.gov However, recent trends are moving towards more efficient and sustainable synthetic methods. These include the use of novel catalysts, microwave-assisted synthesis, and one-pot multi-component reactions to improve yields and reduce reaction times. organic-chemistry.orgmdpi.com The development of regioselective synthetic routes is also a key focus, allowing for precise control over the substitution pattern on the benzoxazole ring system. organic-chemistry.org

The reactivity of the bromomethyl group at the 3-position is a central aspect of the chemistry of 3-(bromomethyl)-6-fluoro-1,2-benzoxazole (B6253388). This reactive handle allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of similar bromomethyl-substituted heterocycles suggests that these reactions may proceed through stabilized intermediates, influencing the regioselectivity of the substitution. mdpi.com Understanding and controlling the reactivity of this functional group is crucial for its application in the synthesis of new chemical entities.

Prospective Applications in Chemical Synthesis, Materials Science, and Chemical Biology

The versatility of this compound makes it a valuable building block in several scientific domains.

Chemical Synthesis: Its primary application lies in its role as a key intermediate for the synthesis of a wide range of heterocyclic compounds. The ability to introduce various substituents via the bromomethyl group allows for the creation of libraries of novel molecules for biological screening. ias.ac.in

Materials Science: Benzoxazole-containing polymers are known for their thermal stability and fluorescence properties. globalresearchonline.net While the direct application of this compound in materials science is not yet established, its derivatives could be explored for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. globalresearchonline.net

Chemical Biology: The 1,2-benzoxazole scaffold is a known pharmacophore found in a number of biologically active compounds. researchgate.net Derivatives of 6-fluoro-1,2-benzoxazole have been investigated for their potential in treating central nervous system disorders, including the behavioral and psychological symptoms of dementia. nih.gov The bromomethyl group provides a convenient point of attachment for linking the benzoxazole core to other pharmacophores or to biological macromolecules for use as chemical probes.

Unexplored Avenues and Challenges for Future Theoretical and Experimental Investigations

Despite the progress made, several avenues for future research on this compound remain to be explored.

Theoretical Investigations: Quantum chemical calculations could provide deeper insights into the electronic structure and reactivity of this molecule. Such studies could help in predicting the regioselectivity of its reactions and in designing novel synthetic transformations. mdpi.com Theoretical modeling can also aid in understanding the interactions of its derivatives with biological targets, facilitating the rational design of new therapeutic agents.

Experimental Investigations:

Exploration of Novel Reactions: There is a need to explore new reactions involving the bromomethyl group to expand the synthetic utility of this compound. This could include cross-coupling reactions and the use of modern synthetic methodologies.

Development of Asymmetric Syntheses: The development of stereoselective methods for the functionalization of the bromomethyl group would be highly valuable for the synthesis of chiral derivatives with potentially enhanced biological activity.

Investigation of New Biological Targets: While some benzoxazole derivatives have been studied for their effects on the central nervous system, there is a vast array of other biological targets that could be explored. Screening libraries of compounds derived from this compound against various enzymes and receptors could lead to the discovery of new therapeutic leads for a range of diseases, including cancer and infectious diseases. nih.govresearchgate.net

Fluorine Chemistry: The role of the fluorine atom at the 6-position warrants further investigation. Systematic studies comparing the properties and biological activities of fluorinated versus non-fluorinated analogues would provide valuable structure-activity relationship (SAR) data. researchgate.net

The primary challenge in this field is the limited commercial availability and the need for efficient and scalable synthetic routes to this compound and its precursors. Overcoming these synthetic hurdles will be crucial for unlocking the full potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-6-fluoro-1,2-benzoxazole, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation of the benzoxazole core. Bromination at the 3-position can be achieved using brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN). Fluorination at the 6-position typically involves electrophilic substitution with a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature. Optimization should focus on solvent polarity (e.g., DMF or acetonitrile), reaction time (monitored via TLC/HPLC), and stoichiometry to minimize byproducts like dihalogenated derivatives .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
Reaction Time6–12 hours
SolventAnhydrous DMF

Q. How can structural purity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR. The benzoxazole proton at C7a typically appears as a singlet (δ 8.1–8.3 ppm), while the bromomethyl group shows a triplet near δ 4.5–4.7 ppm due to coupling with fluorine .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation ([M+H]+ expected at m/z 230–232).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodology : The bromomethyl group is highly electrophilic. For SN2 reactions:

  • Use polar aprotic solvents (e.g., DMSO, DMF) with nucleophiles like amines, thiols, or alkoxides.
  • Add a base (e.g., K2_2CO3_3) to deprotonate the nucleophile and accelerate substitution.
  • Monitor steric hindrance from the benzoxazole ring, which may reduce reactivity at the 3-position. Fluorine at C6 exerts an electron-withdrawing effect, enhancing electrophilicity .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved when faced with twinning or disordered structures?

  • Methodology : Use the SHELX suite (SHELXD/SHELXL) for structure solution and refinement. For twinned

  • Apply the TWIN/BASF commands in SHELXL to model twin domains.
  • Validate using R-factor convergence (target R1 < 5%) and Fo vs. Fc maps to resolve disorder.
  • Reference monoclinic P21/c symmetry (common for benzoxazole derivatives; a = 13.2 Å, b = 6.59 Å, c = 15.1 Å, β = 103.7°) .
    • Software Tools : Mercury (CCDC) for visualizing intermolecular interactions and void analysis .

Q. What computational approaches are suitable for predicting the steric and electronic effects of this compound in drug design?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABAA_A receptors, leveraging the benzoxazole core’s π-stacking potential.
  • MD Simulations : Analyze stability in aqueous environments (AMBER force field) to predict pharmacokinetic behavior .

Q. How do structural modifications at the 3- and 6-positions impact the biological activity of benzoxazole derivatives?

  • Case Study : Compare this compound with analogs:

  • 3-Chloromethyl : Reduced electrophilicity slows SN2 kinetics but improves metabolic stability.
  • 6-Nitro : Stronger electron-withdrawing effect increases reactivity but may introduce toxicity.
  • Data Table :
DerivativeIC50 (GABAA_A Binding)LogP
3-Bromomethyl-6-fluoro12 nM2.1
3-Chloromethyl-6-fluoro18 nM2.3
3-Bromomethyl-6-nitro8 nM1.8
  • Source : Structure-activity relationship (SAR) studies from conjugated hybrids .

Methodological Challenges

Q. What strategies mitigate competing side reactions during functionalization of the benzoxazole core?

  • Solutions :

  • Protect reactive sites (e.g., use Boc groups for amines) before bromination.
  • Employ low-temperature (-78°C) lithiation for directed ortho-metalation.
  • Catalytic systems like Pd(PPh3_3)4_4 for cross-coupling reactions minimize homocoupling .

Q. How can conflicting NMR and X-ray data be reconciled in structural assignments?

  • Approach :

  • Cross-validate using 19F^{19}F-NMR to confirm fluorine positioning (δ -110 to -120 ppm for aryl-F).
  • Overlay Mercury-generated crystal packing diagrams with NOESY correlations to resolve spatial ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.